7-Bromo-2-(propan-2-yl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound features a fused bicyclic structure comprising an imidazole ring and a pyridine ring, characterized by the presence of a bromine atom at the 7th position and an isopropyl group at the 2nd position. Compounds in the imidazopyridine family are known for their diverse biological activities and potential therapeutic applications, making them significant in medicinal chemistry and drug development.
The compound can be sourced from various chemical suppliers and manufacturers specializing in heterocyclic compounds. It is often available for research purposes, with its synthesis and characterization detailed in scientific literature.
7-Bromo-2-(propan-2-yl)-3H-imidazo[4,5-c]pyridine is classified as a brominated heterocyclic compound. Its structural characteristics categorize it within the broader class of imidazopyridines, which are recognized for their pharmacological properties.
The synthesis of 7-Bromo-2-(propan-2-yl)-3H-imidazo[4,5-c]pyridine typically involves cyclization reactions starting from appropriate precursors. One common method includes:
Industrial applications may utilize continuous flow reactors to optimize reaction conditions, increasing yield and purity while adhering to green chemistry principles, such as solvent recycling and waste minimization.
The molecular formula of 7-Bromo-2-(propan-2-yl)-3H-imidazo[4,5-c]pyridine is with a molecular weight of approximately 240.10 g/mol. The structural representation includes:
| Property | Value |
|---|---|
| Molecular Formula | C9H10BrN3 |
| Molecular Weight | 240.10 g/mol |
| IUPAC Name | 7-bromo-2-(propan-2-yl)-3H-imidazo[4,5-c]pyridine |
| InChI | InChI=1S/C9H10BrN3/c1-6(2)13-5-12-8-4-11-3-7(10)9(8)13/h3-6H,1-2H3 |
| Canonical SMILES | CC(C)N1C=NC2=CN=CC(=C21)Br |
7-Bromo-2-(propan-2-yl)-3H-imidazo[4,5-c]pyridine can participate in various chemical reactions:
The reactivity of this compound makes it valuable in synthetic organic chemistry for constructing more complex molecules.
The mechanism of action for 7-Bromo-2-(propan-2-yl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific biological targets:
Data on specific interactions may vary based on experimental conditions and biological systems studied.
The physical properties of 7-Bromo-2-(propan-2-yl)-3H-imidazo[4,5-c]pyridine include:
| Property | Value |
|---|---|
| Appearance | Solid (typically crystalline) |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Chemical properties include:
7-Bromo-2-(propan-2-yl)-3H-imidazo[4,5-c]pyridine has several scientific uses:
Nitrogen-containing heterocycles represent a cornerstone of pharmaceutical design due to their prevalence in biological systems and versatile molecular recognition properties. These structures exhibit exceptional biomimetic characteristics, enabling interactions with diverse enzyme active sites and receptor domains through multiple binding modalities. The electron-rich environment created by nitrogen atoms facilitates π-π stacking interactions with aromatic amino acid residues, while the heteroatoms provide hydrogen bonding acceptors and donors. Particularly significant is their ability to mimic purine architectures, allowing them to interfere with nucleotide-dependent biological processes. The imidazo[4,5-c]pyridine system exemplifies this principle, serving as a bioisosteric replacement for purines in medicinal chemistry applications. This scaffold demonstrates superior metabolic stability compared to simpler heterocycles, attributable to its fused bicyclic structure that confers resistance to enzymatic degradation while maintaining optimal physicochemical properties for drug penetration [9].
Imidazo[4,5-c]pyridine derivatives have emerged as privileged structures in pharmaceutical research due to their broad and modifiable pharmacological profiles. This scaffold gained initial prominence following the discovery of GABAA receptor modulation (e.g., bamaluzole), which validated its CNS bioavailability and target engagement capabilities. Subsequent research revealed its utility in gastrointestinal therapeutics, exemplified by proton pump inhibitors like tenatoprazole (currently in development). The discovery of antiviral applications through 3-deazaneplanocin A (DZNep), which inhibits S-adenosyl-l-homocysteine hydrolase, further demonstrated the scaffold's versatility. More recently, derivatives have shown promise as epigenetic modulators targeting histone methyltransferases (EZH2) and as kinase inhibitors with antitumor potential. The remarkable adaptability of this core structure stems from its capacity for regioselective functionalization at multiple positions, enabling precise optimization of target affinity and pharmacokinetic parameters [9].
The distinct pharmacological profiles of imidazo[4,5-c]pyridine become apparent when compared to its isomeric counterparts:
Electronic Distribution: The [4,5-c] isomer exhibits a symmetrical electron density profile across N1-C2-N3, differing significantly from the polarized electron distribution in imidazo[1,5-a]pyridines. This electronic configuration enhances hydrogen-bonding capacity with biomolecular targets, particularly those requiring three-point recognition [8] [9].
Metabolic Stability: While imidazo[1,2-a]pyridines (e.g., zolpidem) demonstrate susceptibility to CYP450-mediated oxidation at the C6 position, the [4,5-c] configuration offers enhanced metabolic resistance due to steric shielding of vulnerable sites by the fused ring system. This property correlates with improved half-life in preclinical models [9].
Solid-State Behavior: Crystallographic analyses reveal that imidazo[4,5-c]pyridine derivatives maintain near-perfect coplanarity (dihedral angles typically <5°) with adjacent aromatic systems, whereas the [4,5-b] isomers exhibit greater torsional flexibility. This planarity facilitates dense crystal packing through π-π interactions and enhances target binding affinity through reduced conformational penalty [2].
Table 1: Comparative Pharmacological Profile of Imidazopyridine Isomers
| Isomer Type | Representative Agents | Key Therapeutic Applications | Notable Structural Features |
|---|---|---|---|
| Imidazo[4,5-c]pyridine | Bamaluzole, DZNep | Anticonvulsants, Antivirals, Anticancer agents | High planarity, Purine mimicry, Metabolic stability |
| Imidazo[4,5-b]pyridine | Tenatoprazole, Telcagepant | Proton pump inhibition, Migraine therapy | Variable dihedral angles, Moderate polarity |
| Imidazo[1,5-a]pyridine | - | Luminescent probes, Imaging agents | Photostability, Fluorescence properties |
| Imidazo[1,2-a]pyridine | Zolpidem, Alpidem | Anxiolytics, Sedatives | Polar surface exposure, Metabolic vulnerability |
CAS No.: 18016-80-3
CAS No.: 14970-71-9
CAS No.:
CAS No.:
CAS No.: 73575-12-9